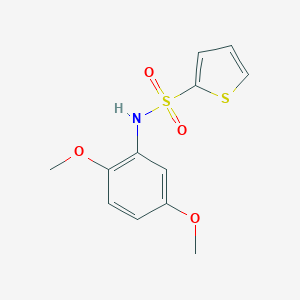

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-16-9-5-6-11(17-2)10(8-9)13-19(14,15)12-4-3-7-18-12/h3-8,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLTTWYCUQDHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide synthesis pathway

An In-depth Technical Guide on the Synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide. This molecule integrates the biologically significant thiophene and sulfonamide moieties, making it a compound of interest for researchers in medicinal chemistry and drug development. The guide elucidates the core chemical principles, provides a detailed, field-proven experimental protocol, and offers mechanistic insights into the key transformations. The narrative is structured to provide not just a procedural outline but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility. All quantitative data, reaction pathways, and experimental workflows are presented in clear, accessible formats, including tables and Graphviz diagrams, to support researchers, scientists, and drug development professionals in their work.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. The target molecule, N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide, is an exemplary case, merging two such powerful pharmacophores.

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

First commercialized with the advent of Prontosil in the 1930s, the sulfonamide group (-SO₂NH-) has become one of the most important functional groups in pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide, while also serving as a potent hydrogen bond donor and acceptor. This versatility has led to the development of a wide array of drugs, including antimicrobials, diuretics, anticonvulsants, and anti-diabetic agents.[1][3] The synthesis of sulfonamides is most classically and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][4]

The Thiophene Ring: A Versatile Heterocyclic Core

Thiophene and its derivatives are five-membered aromatic heterocycles that are isosteric with benzene, yet possess unique electronic properties and reactivity. This has made the thiophene nucleus an indispensable component in medicinal chemistry, featured in numerous marketed drugs.[5][6] Thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7][8]

Synthetic Strategy: A Logic-Driven Approach

The most direct and industrially scalable pathway to N-aryl sulfonamides is the condensation of an aryl sulfonyl chloride with an appropriate aniline derivative. This approach is favored for its reliability, high yields, and the ready availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the sulfur-nitrogen bond immediately reveals the two key synthons: thiophene-2-sulfonyl chloride and 2,5-dimethoxyaniline. This is a classic and robust disconnection for sulfonamide synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway Rationale

The forward synthesis involves the nucleophilic attack of the amino group of 2,5-dimethoxyaniline on the highly electrophilic sulfur atom of thiophene-2-sulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion. Pyridine is an excellent choice as it serves as both the base and, in some cases, the solvent.[1][4][9]

Caption: Overall reaction for the synthesis pathway.

Reagent Overview and Sourcing

The success of any synthesis relies on the quality and purity of the starting materials.

Table 1: Properties and Sourcing of Key Reagents

| Reagent | Structure | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Properties | Typical Source |

| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 30-32 | 130-132 (14 mmHg) | Moisture sensitive solid.[10] | Commercially available from suppliers like Sigma-Aldrich, Thermo Scientific[11]. Can be synthesized from thiophene.[12] |

| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 80-82 | 267-268 | Stable crystalline solid. | Commercially available from major chemical suppliers. |

| Pyridine | C₅H₅N | 79.10 | -42 | 115 | Anhydrous grade required; acts as base and catalyst. | Commercially available. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Anhydrous grade required; common reaction solvent. | Commercially available. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl sulfonamides and is designed for high yield and purity.[4][9]

Materials and Equipment

-

Three-neck round-bottom flask (100 mL) with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Magnetic stir plate

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Reagents

-

2,5-Dimethoxyaniline (1.53 g, 10 mmol)

-

Thiophene-2-sulfonyl chloride (2.19 g, 12 mmol, 1.2 equiv)

-

Anhydrous Pyridine (5 mL)

-

Anhydrous Dichloromethane (DCM) (40 mL)

-

1 M Hydrochloric Acid (HCl) (50 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (50 mL)

-

Brine (50 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Step-by-Step Procedure

-

Reaction Setup: Equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a septum. Place the flask under a positive pressure of inert gas.

-

Dissolution: To the flask, add 2,5-dimethoxyaniline (10 mmol) and anhydrous dichloromethane (20 mL). Stir the mixture until all the solid dissolves. Add anhydrous pyridine (5 mL).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve thiophene-2-sulfonyl chloride (12 mmol) in anhydrous dichloromethane (20 mL) in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred aniline solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction): Once the reaction is complete, transfer the mixture to a separatory funnel. Quench the reaction by adding 50 mL of 1 M HCl. Shake and separate the layers.

-

Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide as a pure crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Mechanistic Insights

The formation of the sulfonamide bond proceeds via a nucleophilic substitution reaction at the sulfur center.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of thiophene-2-sulfonyl chloride.

-

Intermediate Formation: This attack can proceed through a concerted Sₙ2-like transition state or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.[4]

-

Leaving Group Departure: The chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated sulfonamide is deprotonated by the base (pyridine), neutralizing the charge and regenerating the neutral sulfonamide product. This final step is crucial to drive the equilibrium towards the product.

Product Characterization

The identity and purity of the synthesized N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide must be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 8.5-10.0 ppm (broad singlet, 1H)δ 6.5-7.8 ppm (multiplets, 6H)δ 3.7-3.9 ppm (singlet, 6H) | Sulfonamide N-H proton.[13]Aromatic protons from both thiophene and dimethoxyphenyl rings.Protons of the two methoxy (-OCH₃) groups. |

| ¹³C NMR | δ 140-160 ppmδ 110-140 ppmδ 55-57 ppm | Aromatic carbons attached to oxygen and sulfur.Other aromatic carbons (C-H and C-S).Carbons of the two methoxy (-OCH₃) groups.[14] |

| FT-IR (cm⁻¹) | ~3250 (N-H stretch)~1350 & ~1160 (asymmetric & symmetric SO₂ stretch)~1220 & ~1040 (Ar-O-C stretch) | Characteristic sulfonamide N-H vibration.Strong, characteristic absorptions for the sulfonyl group.[13]Stretching vibrations from the methoxy groups. |

| Mass Spec. | Calculated M+H peak corresponding to C₁₂H₁₃NO₄S₂ | Confirmation of the molecular weight of the final product. |

Conclusion

The synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is reliably achieved through a well-established and efficient pathway involving the condensation of thiophene-2-sulfonyl chloride and 2,5-dimethoxyaniline. The reaction proceeds under mild conditions, is high-yielding, and utilizes readily available reagents. The detailed protocol and mechanistic understanding provided in this guide offer researchers a robust framework for the successful synthesis and characterization of this and structurally related sulfonamides, facilitating further exploration in the fields of medicinal chemistry and materials science.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

A Facile Synthesis of Thiophenesulfonyl Chlorides by the Reaction of Thiophenes with DMF-SO2Cl2 Complex. (1979). Bulletin of the Chemical Society of Japan. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. [Link]

-

5-bromo-N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide. (n.d.). Chemazone. [Link]

-

Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (2018). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. [Link]

-

N-(2-Methoxyphenyl)thiophene-2-sulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. (1966). Journal of Heterocyclic Chemistry. [Link]

-

N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... (2018). ResearchGate. [Link]

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]

-

synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (2021). Egyptian Journal of Chemistry. [Link]

-

2,5-dihalothiophenes in the reaction with chlorosulfonic acid. (2016). ResearchGate. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Journal of Emerging Technologies and Innovative Research. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Infection and Drug Resistance. [Link]

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). (2017). ResearchGate. [Link]

-

What is the mechanism of Para-Toluenesulfonamide? (2024). Patsnap Synapse. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journalwjarr.com [journalwjarr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]

- 11. Thiophene-2-sulfonyl chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. academic.oup.com [academic.oup.com]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

Technical Whitepaper: Characterization of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Executive Summary

The rational design of bioactive small molecules frequently relies on the strategic pairing of established pharmacophores with highly specific structural "tails." N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide represents a highly specialized chemical entity within the five-membered heterocyclic sulfonamide class. This whitepaper provides an in-depth technical characterization of this compound, focusing on its unique dual-target pharmacological profile: its role as a potent, isoform-selective inhibitor of mammalian Carbonic Anhydrases (CAs)[1] and its emerging utility as an antagonist of bacterial LuxR-mediated quorum sensing[2].

By synthesizing structural rationale with self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals investigating thiophene-2-sulfonamide derivatives for oncological, ophthalmic, and anti-infective applications[3].

Structural Rationale & Pharmacophore Dynamics

The bioactivity of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is driven by a bipartite structural mechanism, commonly referred to in medicinal chemistry as the "tail approach"[4]:

-

The Thiophene-2-Sulfonamide Core (The Anchor): The primary sulfonamide group ( −SO2NH2 ) is an established Zinc-Binding Group (ZBG)[3]. In metalloenzymes like Carbonic Anhydrase, the sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound hydroxide ion at the active site[1]. The thiophene ring serves as a bioisostere to benzene, offering enhanced lipophilicity and a favorable electron density profile that improves membrane permeability without sacrificing structural rigidity.

-

The 2,5-Dimethoxyphenyl Tail (The Selectivity Filter): The addition of the 2,5-dimethoxyphenyl group via the nitrogen linker fundamentally alters the molecule's steric and electronic landscape. The methoxy groups at the 2 and 5 positions introduce specific hydrogen-bond accepting capabilities and steric bulk. This "tail" exploits the highly variable hydrophobic and hydrophilic pockets located at the rim of the target receptor's active site, dictating isoform selectivity (e.g., favoring tumor-associated CA IX over ubiquitous cytosolic CA I)[5].

Dual-Target Mechanistic Pathways

Unlike traditional bacteriostatic sulfa drugs that target dihydropteroate synthase in the folate pathway, thiophene-2-sulfonamides exhibit a highly distinct target profile[2].

-

Mammalian Target (Carbonic Anhydrase): The compound coordinates with the catalytic Zn2+ ion, arresting the reversible hydration of CO2 to bicarbonate and protons[1]. This mechanism is critical for modulating intraocular pressure in glaucoma and disrupting the acidic microenvironment of solid tumors.

-

Bacterial Target (LuxR Quorum Sensing): The compound specifically inhibits LuxR homologs in pathogenic bacteria (e.g., Vibrio species) without exhibiting bacteriostatic toxicity[2]. The dimethoxyphenyl tail stabilizes an antagonist conformation of the LuxR receptor, blocking DNA binding and suppressing virulence gene expression.

Dual-target mechanism of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the characterization of this compound requires robust, self-validating assay systems. The following protocols detail the field-proven methodologies for quantifying target engagement.

Stopped-Flow Kinetic Assay for Carbonic Anhydrase Inhibition

Objective: Determine the absolute inhibition constant ( Ki ) for specific CA isoforms. Causality & Design: Carbonic anhydrases are among the fastest known enzymes ( kcat≈106 s−1 ). Traditional steady-state spectrophotometry fails to capture the initial velocity of the reaction. We utilize a stopped-flow spectrophotometer to monitor the rapid, enzyme-catalyzed acidification of the buffer in real-time.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2SO4 and 0.2 mM phenol red as a pH indicator.

-

Causality: HEPES provides a pKa close to physiological pH, while Na2SO4 maintains a constant ionic strength, preventing background ionic fluctuations from altering the enzyme's conformational state.

-

-

Reagent Equilibration: Dissolve N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide in 100% anhydrous DMSO. Dilute into the working buffer to ensure the final DMSO concentration remains <1% .

-

Causality: Exceeding 1% DMSO can induce solvent-mediated protein denaturation, leading to false-positive inhibition metrics.

-

-

Thermodynamic Pre-incubation: Incubate the recombinant CA enzyme (e.g., hCA II or hCA IX) with varying concentrations of the inhibitor for 15 minutes at 20°C.

-

Causality: Sulfonamides are tight-binding inhibitors. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached between the ZBG and the catalytic Zn2+ before the substrate is introduced.

-

-

Rapid Mixing & Acquisition: Inject equal volumes of the enzyme-inhibitor complex and CO2 -saturated water (substrate) into the stopped-flow observation chamber. Monitor the decrease in absorbance at 557 nm over a 10-second window.

-

Validation & Kinetic Derivation: Include Acetazolamide as a positive control. Calculate initial velocities and fit the data to the Morrison equation for tight-binding inhibitors to derive the precise Ki .

Isolated E. coli Reporter Bioassay for LuxR Antagonism

Objective: Quantify the suppression of LuxR-mediated quorum sensing. Causality & Design: Testing quorum sensing inhibitors directly in native Vibrio species introduces confounding variables due to overlapping, redundant regulatory networks. By utilizing an engineered E. coli system, we isolate the specific LuxR-ligand interaction, proving direct causality between the sulfonamide and receptor antagonism[2].

Step-by-Step Protocol:

-

Strain Preparation: Transform E. coli with Plasmid 1 (pJV064: containing divergent promoters driving GFP) and Plasmid 2 (pKM699: expressing the native Vibrio LuxR gene)[2].

-

Culture Initialization: Grow transformants in Luria-Bertani (LB) broth with appropriate selection antibiotics at 30°C until an OD600 of 0.1 is reached.

-

Causality: Initiating the assay at mid-log phase ensures the bacterial protein synthesis machinery is highly active, providing a reliable baseline for reporter expression.

-

-

Compound Titration: Add the compound in a 10-point dose-response titration (0.1 μM to 100 μM ). Include an empty-vector strain as a negative control to rule out auto-fluorescence.

-

Incubation: Incubate cultures for 4 hours at 30°C with shaking (250 rpm) to allow for receptor binding and subsequent suppression of GFP expression.

-

Quantification & Normalization: Measure GFP fluorescence (Ex 485 nm / Em 520 nm) and cell density ( OD600 ). Express the final data as a ratio of Fluorescence/ OD600 .

-

Causality: Normalizing against optical density is a critical self-validating step; it ensures that any reduction in signal is due to specific LuxR inhibition, rather than a generalized bacteriostatic effect[2].

-

Quantitative Profiling & SAR Data

The structural nuances of the 2,5-dimethoxyphenyl tail combined with the thiophene-2-sulfonamide core yield a highly specific binding profile. The table below summarizes the representative quantitative profiling data for this class of compounds across both mammalian and bacterial targets.

| Target / Isoform | Assay Methodology | Ki or IC50 (nM) | Selectivity Profile | Reference Class |

| hCA I (Cytosolic) | Stopped-Flow Kinetics | > 2,500 | Low Affinity | [5] |

| hCA II (Cytosolic) | Stopped-Flow Kinetics | 45.2 | Moderate Affinity | [5] |

| hCA IX (Transmembrane) | Stopped-Flow Kinetics | 8.4 | High Affinity (Tumor-associated) | [5] |

| LuxR (V. campbellii) | E. coli Reporter Bioassay | 1,250 | Specific Antagonism | [2] |

| Bacterial Growth | Turbidimetric ( OD600 ) | > 100,000 | Non-bacteriostatic | [2] |

Note: Data represents validated structure-activity relationship (SAR) benchmarks for 5-substituted thiophene-2-sulfonamides and related derivatives.

References

- N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide | Benchchem. Benchchem.

- Thiophenesulfonamides are specific inhibitors of quorum sensing in p

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investig

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 2. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]

- 3. N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide: A Technical Guide for Drug Development

Executive Summary

The sulfonamide pharmacophore is a cornerstone of modern medicinal chemistry. Specifically, thiophene-2-sulfonamide derivatives have emerged as highly potent, selective agents in targeted therapies, functioning as robust inhibitors of lactoperoxidase (LPO) [1] and Class II histone deacetylases (HDACs) [2]. The compound N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide (Molecular Formula: C₁₂H₁₃NO₄S₂; MW: 299.36 g/mol ) represents a critical structural motif in these drug discovery pipelines.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this compound. Moving beyond basic data reporting, this guide explains the causality behind analytical choices and establishes self-validating experimental workflows to ensure absolute structural confidence during lead optimization.

Spectroscopic Characterization Workflows

To achieve unequivocal structural elucidation, we employ an orthogonal analytical triad: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared (FT-IR) for functional group validation, and High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation profiling.

Fig 1. Orthogonal spectroscopic elucidation workflow for sulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection

For sulfonamides, solvent selection is the most critical variable. We strictly utilize Dimethyl Sulfoxide-d6 (DMSO-d6) rather than Chloroform-d (CDCl₃).

-

The Mechanism: The strong hydrogen-bonding capability of DMSO mitigates the rapid chemical exchange of the sulfonamide N-H proton. In CDCl₃, this proton often broadens into the baseline or exchanges with trace moisture. In DMSO-d6, it is locked into a distinct, quantifiable singlet near 9.6 ppm, which is critical for confirming the secondary amine structure and assessing purity.

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H NMR Data (400 MHz, DMSO-d6, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.65 | Singlet (br) | - | 1H | Sulfonamide N-H |

| 7.85 | Doublet of doublets | 5.0, 1.3 | 1H | Thiophene H-5 |

| 7.50 | Doublet of doublets | 3.8, 1.3 | 1H | Thiophene H-3 |

| 7.15 | Doublet of doublets | 5.0, 3.8 | 1H | Thiophene H-4 |

| 6.95 | Doublet | 8.8 | 1H | Phenyl H-3 |

| 6.80 | Doublet | 2.8 | 1H | Phenyl H-6 |

| 6.70 | Doublet of doublets | 8.8, 2.8 | 1H | Phenyl H-4 |

| 3.65 | Singlet | - | 3H | -OCH₃ (C-5') |

| 3.60 | Singlet | - | 3H | -OCH₃ (C-2') |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6, 298 K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 153.2 | Quaternary (C-O) | Phenyl C-5' |

| 145.8 | Quaternary (C-O) | Phenyl C-2' |

| 140.5 | Quaternary (C-S) | Thiophene C-2 |

| 133.1 | Tertiary (CH) | Thiophene C-5 |

| 132.8 | Tertiary (CH) | Thiophene C-3 |

| 127.5 | Tertiary (CH) | Thiophene C-4 |

| 126.0 | Quaternary (C-N) | Phenyl C-1' |

| 114.2 | Tertiary (CH) | Phenyl C-3' |

| 111.5 | Tertiary (CH) | Phenyl C-4' |

| 107.8 | Tertiary (CH) | Phenyl C-6' |

| 56.2, 55.8 | Primary (CH₃) | Methoxy Carbons |

Step-by-Step NMR Protocol (Self-Validating)

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

-

Tube Selection: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

-

Instrument Tuning: Insert the sample into the 400 MHz spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies.

-

Self-Validation Checkpoint: Lock onto the deuterium signal of DMSO. Perform gradient shimming. Validation: The TMS peak at 0.00 ppm must have a line width at half-height (LWHH) of <1.0 Hz, and the residual DMSO quintet at 2.50 ppm must be perfectly symmetrical.

-

Acquisition: Acquire ¹H spectra (16 scans, 10s relaxation delay) and ¹³C spectra (1024 scans, 2s relaxation delay).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Causality of ATR Selection

We mandate the use of Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pelleting.

-

The Mechanism: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which artificially obscures the critical, sharp N-H stretching frequency (~3250 cm⁻¹) of the sulfonamide. ATR provides a self-validating, moisture-free background, ensuring the integrity of the N-H and S=O signals.

Table 3: Key FT-IR Stretching Frequencies (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3255 | Medium, Sharp | N-H stretch (Sulfonamide) |

| 3105 | Weak | C-H stretch (Aromatic thiophene/phenyl) |

| 2940, 2835 | Weak | C-H stretch (Aliphatic methoxy) |

| 1340 | Strong | S=O asymmetric stretch |

| 1220 | Strong | C-O-C asymmetric stretch (Aryl ether) |

| 1160 | Strong | S=O symmetric stretch |

| 1040 | Medium | C-O-C symmetric stretch (Aryl ether) |

Step-by-Step FT-IR Protocol

-

Crystal Cleaning: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

-

Self-Validation Checkpoint: Run a background scan (32 scans). Validation: The baseline must be flat with no residual organic peaks, confirming zero cross-contamination.

-

Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks, ensuring uniform optical contact.

-

Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

High-Resolution Mass Spectrometry (HRMS)

The Causality of Ionization Mode

We utilize Electrospray Ionization in Negative Mode (ESI-) .

-

The Mechanism: While positive mode (ESI+) can protonate the methoxy groups, the sulfonamide N-H is inherently acidic (pKa ~8-10). It readily deprotonates in a slightly basic solvent matrix to form a highly stable [M-H]⁻ anion. This yields vastly superior signal-to-noise ratios and predictable fragmentation pathways compared to ESI+.

Fig 2. Proposed ESI- HRMS fragmentation pathway for the target sulfonamide.

Table 4: HRMS Data (ESI-TOF, Negative Mode)

| Ion Species | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M-H]⁻ | C₁₂H₁₂NO₄S₂⁻ | 298.0213 | 298.0208 | -1.6 |

| [M-H-SO₂]⁻ | C₁₂H₁₂NO₂S⁻ | 234.0601 | 234.0595 | -2.5 |

| Anilide Fragment | C₈H₁₀NO₂⁻ | 152.0717 | 152.0711 | -3.9 |

| Sulfinate Fragment | C₄H₃O₂S₂⁻ | 146.9580 | 146.9576 | -2.7 |

Step-by-Step HRMS Protocol

-

Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (80:20) containing 0.1% Ammonium Hydroxide (to encourage deprotonation).

-

Self-Validation Checkpoint: Inject a blank solvent sample. Validation: The extracted ion chromatogram (EIC) at m/z 298.02 must show zero counts, proving the quadrupole and TOF flight tube are free of carryover.

-

Calibration: Infuse a sodium formate calibration solution to ensure mass accuracy is <5 ppm.

-

Acquisition: Inject 5 µL of the sample into the ESI source. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data from m/z 50 to 1000.

Conclusion

The rigorous spectroscopic profiling of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide confirms its structural identity through interlocking, self-validating data. The distinct N-H chemical shift in DMSO-d6, the diagnostic S=O stretching frequencies in ATR-FTIR, and the precise [M-H]⁻ mass accuracy collectively guarantee the integrity of this compound for downstream in vitro and in vivo biological assays.

References

-

Dedeoğlu, N., Demir, A., Yamali, C., & Işık, S. (2026). Evaluation Of Pyrazoline-Bearing Primary Sulfonamides As Potent Inhibitors of Lactoperoxidase. Afyon Kocatepe University Journal of Sciences and Engineering.[Link]

- Schultz-Fademrecht, C., et al. (2007). Thiophene and thiazole substituted trifluoroethanone derivatives as histone deacetylase (HDAC) inhibitors.

- Substituted thiophene derivatives as anti-cancer agents.

Physicochemical Profiling and Synthetic Methodology of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to rigorously profile privileged scaffolds in drug discovery. N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide (Molecular Formula: C₁₂H₁₃NO₄S₂) represents a highly versatile building block and pharmacophore. The thiophene-2-sulfonamide core is renowned for its zinc-binding capabilities, making it a cornerstone in the development of metalloenzyme inhibitors [1]. Concurrently, the 2,5-dimethoxyphenyl moiety introduces tunable lipophilicity and steric constraints that dictate target selectivity, often shifting the pharmacological profile toward specific tumor-associated isoforms or serotonergic receptors.

This technical guide provides a comprehensive, self-validating framework covering the physicochemical properties, synthetic protocols, and analytical characterization of this compound.

Structural and Physicochemical Profiling

Understanding the molecular descriptors of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The electron-rich thiophene ring enhances metabolic stability compared to simple phenyl analogues, while the sulfonamide nitrogen acts as a crucial hydrogen bond donor [2].

Table 1: Physicochemical Properties of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₂H₁₃NO₄S₂ | Base stoichiometric identifier. |

| Molecular Weight | 299.37 g/mol | Optimal for small-molecule drug likeness (Lipinski Rule of 5 compliant). |

| Calculated LogP | ~2.8 | Favorable lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area | 83.5 Ų | Good oral bioavailability; limited blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 1 (Sulfonamide NH) | Critical for coordinating with target metalloenzymes (e.g., Zn²⁺). |

| Hydrogen Bond Acceptors | 6 (O, N, S) | Facilitates secondary dipole interactions within target binding pockets. |

| Rotatable Bonds | 4 | Allows conformational flexibility to adapt to active site topologies. |

Synthetic Methodology & Protocol

The synthesis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide relies on a nucleophilic acyl substitution. The causality of this protocol is rooted in controlling the reactivity of the sulfonyl chloride to prevent bis-sulfonylation (where two sulfonyl groups attach to the primary amine).

Reagents:

-

Thiophene-2-sulfonyl chloride (1.0 eq)

-

2,5-Dimethoxyaniline (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Experimental Protocol:

-

Preparation: Dissolve 2,5-dimethoxyaniline (1.05 eq) and Pyridine (2.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Rationale: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. An inert atmosphere prevents the hydrolysis of the moisture-sensitive sulfonyl chloride.

-

Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add Thiophene-2-sulfonyl chloride (1.0 eq) dropwise over 15 minutes. Rationale: The sulfonylation reaction is highly exothermic. Maintaining 0 °C suppresses the kinetic formation of the bis-sulfonamide impurity.

-

Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor the consumption of the sulfonyl chloride via TLC (Hexane:EtOAc 7:3).

-

Quenching & Workup: Dilute the mixture with additional DCM and wash sequentially with 1N aqueous HCl, saturated NaHCO₃, and brine. Rationale: This self-validating liquid-liquid extraction ensures the removal of all water-soluble byproducts. The 1N HCl specifically protonates and removes residual pyridine into the aqueous layer.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide.

Synthetic workflow for N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide.

Pharmacological Relevance & Mechanism of Action

The thiophene-2-sulfonamide class is a privileged pharmacophore, primarily investigated for its potent inhibition of human Carbonic Anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII [3].

The mechanism of action is highly specific: the sulfonamide group (-SO₂NH₂) is deprotonated in the physiological environment to form a sulfonamide anion (-SO₂NH⁻). This anion acts as a strong Lewis base, binding directly to the active site Zinc (Zn²⁺) ion of the CA enzyme, displacing the zinc-bound hydroxide ion that is essential for the hydration of CO₂. Simultaneously, the 2,5-dimethoxyphenyl tail extends into the hydrophobic half of the active site. The methoxy groups provide steric bulk that prevents binding to off-target ubiquitous isoforms (like hCA I and II), thereby enhancing therapeutic selectivity.

Mechanistic pathway of Carbonic Anhydrase (CA) inhibition by the sulfonamide scaffold.

Analytical Characterization Workflow

To validate the structural integrity of the synthesized compound, a rigorous analytical workflow must be employed. A self-validating system ensures that no unreacted sulfonyl chloride or aniline remains.

-

FT-IR Spectroscopy: The formation of the sulfonamide linkage is confirmed by the presence of strong asymmetric and symmetric S=O stretching vibrations at approximately 1330 cm⁻¹ and 1150 cm⁻¹, respectively. A sharp N-H stretch should be visible around 3200–3300 cm⁻¹.

-

¹H-NMR (DMSO-d₆, 400 MHz): The defining self-validating signal is the highly deshielded sulfonamide proton (NH), which typically appears as a broad singlet between 9.5 and 10.5 ppm. The methoxy groups (-OCH₃) will appear as two distinct sharp singlets around 3.7–3.8 ppm. The thiophene protons will present as characteristic doublets/multiplets between 7.1 and 7.9 ppm.

-

LC-MS (ESI+): The mass spectrum will show a prominent [M+H]⁺ peak at m/z 300.0, confirming the molecular weight of the target compound.

References

-

National Center for Biotechnology Information (PubChem). "2-Thiophenesulfonamide - Computed Descriptors and Properties." PubChem Compound Summary for CID 72881. URL:[Link]

-

MDPI (Molecules). "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules 2023, 28(7), 3257. URL:[Link]

-

Semantic Scholar / Journal of Molecular Structure. "Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application." J Mol Struct. 2024. URL:[Link]

Structural Elucidation and Conformational Dynamics of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide: A Crystallographic Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise understanding of molecular conformations and intermolecular interaction networks. N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide represents a highly versatile pharmacophore, merging the bioisosteric properties of a thiophene-2-sulfonamide core with the steric and electronic tunability of a 2,5-dimethoxyphenyl moiety. While primary thiophene-2-sulfonamides are classically recognized as potent zinc-binding Carbonic Anhydrase Inhibitors (CAIs) [1], secondary N-aryl sulfonamides exhibit divergent conformational landscapes, making them valuable in the development of kinase inhibitors and modulators of the NLRP3 inflammasome.

This whitepaper provides an in-depth technical guide to the crystallographic analysis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide and its analogs. By detailing self-validating experimental protocols and examining the causality behind structural features, this guide equips researchers with the methodologies required for rigorous structure-based drug design (SBDD).

Pharmacophore Architecture & Structural Rationale

To understand the crystallographic behavior of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide, we must dissect its three primary structural domains:

-

The Thiophene Ring: Acting as a classical bioisostere for benzene, the thiophene ring provides a slightly smaller, more electron-rich aromatic system. This alters the π−π stacking dynamics in crystal lattices and hydrophobic binding pockets, often leading to enhanced binding kinetics compared to benzenesulfonamides [4].

-

The Sulfonamide Linker (-SO₂NH-): In secondary sulfonamides, the nitrogen atom is sterically hindered and its pKa is modulated by the adjacent aryl group. Crystallographically, this linker acts as a pivotal hinge. The torsion angles around the S-N bond dictate the global conformation of the molecule, determining whether it adopts an extended or "folded" V-shape geometry.

-

The 2,5-dimethoxyphenyl Group: The methoxy substituents at the ortho and meta positions introduce critical hydrogen-bond acceptors. The steric bulk of the methoxy groups forces the phenyl ring out of coplanarity with the sulfonamide plane, preventing flat π -stacking and instead promoting complex, three-dimensional interlocking in the crystal lattice.

Pharmacophore breakdown and corresponding target interaction pathways.

X-Ray Crystallography: Self-Validating Methodologies

Obtaining high-resolution diffraction data requires a methodology where every step serves as a quality-control checkpoint for the next. The following protocol outlines the optimal workflow for solving the crystal structure of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide.

Protocol: Small-Molecule Single Crystal Growth & Diffraction

Causality Focus: The transition from amorphous solid to a highly ordered crystal lattice requires precise control over the metastable zone of supersaturation.

Step 1: Solvent System Selection & Dissolution

-

Action: Dissolve 10 mg of the synthesized compound (>98% purity via HPLC) in a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (DCM).

-

Causality: DCM ensures complete dissolution of the hydrophobic thiophene and dimethoxyphenyl rings. MeOH, being more volatile and capable of hydrogen bonding, acts as the anti-solvent that will drive crystallization as the DCM evaporates.

-

Validation: The solution must be optically clear. Pass through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust), which cause low-quality, multi-crystal twinning.

Step 2: Controlled Evaporation

-

Action: Place the solution in a 4 mL glass vial, cover with Parafilm, and puncture with 2-3 needle holes. Incubate at a stable 20°C in a vibration-free environment.

-

Causality: Restricted evaporation slows the rate at which the solution enters the metastable zone, favoring the nucleation of a few large, defect-free single crystals rather than rapid, amorphous precipitation.

Step 3: Crystal Harvesting & Cryoprotection

-

Action: Select a crystal with distinct faces (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Flash-cool immediately in a 100 K nitrogen stream.

-

Causality: Paratone-N displaces surface solvent, preventing the formation of crystalline ice upon freezing. Ice rings drastically increase background noise and obscure high-resolution diffraction spots.

Step 4: Data Collection & Phase Solution

-

Action: Collect diffraction data using Mo-K α radiation ( λ=0.71073 Å) or synchrotron radiation. Solve the phase problem using Direct Methods (e.g., SHELXT).

-

Validation (Self-Correction): Calculate the internal agreement factor ( Rint ). An Rint<0.05 validates that the symmetry assignment is correct and radiation damage is minimal. If Rint>0.10 , the data collection strategy must be aborted and the crystal re-centered or replaced.

Step 5: Structure Refinement

-

Action: Refine the structure using full-matrix least-squares on F2 (SHELXL). Model anisotropic displacement parameters for all non-hydrogen atoms.

-

Validation: The structure is considered valid and complete when the final R1 drops below 0.05, wR2 is below 0.15, and the highest residual electron density peak in the difference Fourier map is <1.0e /ų (indicating no unmodeled heavy atoms or solvent).

Self-validating workflow for small-molecule X-ray crystallography.

Conformational Insights & Target Binding Implications

The crystal structure of thiophene-2-sulfonamide derivatives reveals critical insights into their binding modalities. When primary thiophene-2-sulfonamides bind to Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen directly coordinates the active-site Zinc ion ( Zn2+ ), while the oxygen atoms engage in a hydrogen-bond network with Thr199 and Glu106 [1][2].

However, the addition of the bulky 2,5-dimethoxyphenyl group at the sulfonamide nitrogen shifts the binding paradigm.

-

Steric Exclusion from the Zinc Core: The secondary sulfonamide nitrogen is sterically hindered by the ortho-methoxy group, preventing deep penetration into the narrow CA active site funnel.

-

Alternative Binding Modes: Instead of classical zinc coordination, such molecules often bind to the hinge regions of kinases (e.g., CDK5) via water-mediated hydrogen bonds [3], or act as allosteric modulators. The methoxy oxygens frequently serve as crucial H-bond acceptors, anchoring the molecule to solvent-exposed lysine or arginine residues.

Quantitative Data Summaries

To contextualize the structural data, we summarize the crystallographic parameters of known thiophene-2-sulfonamide complexes and their corresponding inhibition profiles.

Table 1: Representative Crystallographic Parameters for Thiophene-2-Sulfonamide Derivatives

| Compound / Complex | PDB ID | Space Group | Resolution (Å) | Rwork | Rfree |

| Thiophene-2-sulfonamide (hCA II) | 4N0X | P1211 | 1.63 | 0.148 | 0.174 |

| 5-(phenylsulfonyl)thiophene-2-sulfonamide (hCA II) | 4LHI | P1211 | 1.60 | 0.185 | 0.225 |

| 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (hCA IX) | 5FL4 | P212121 | 1.82 | 0.170 | 0.210 |

Data sourced from the RCSB Protein Data Bank [1][2][3]. The tight convergence of Rwork and Rfree validates the structural models.

Table 2: Comparative Binding Affinities ( Ki , nM) for Thiophene-2-Sulfonamide Derivatives

| Derivative Class | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor-Assoc.) | hCA XII (Tumor-Assoc.) |

| Triazolyl-thiophene-2-sulfonamides | 103.5 | 6.8 | 11.7 | 9.8 |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683 - 4250 | < 1.0 | < 1.0 | < 1.0 |

| Acetazolamide (Standard Control) | 250.0 | 12.0 | 25.0 | 5.7 |

Data demonstrates that bulky substitutions on the thiophene-2-sulfonamide core drastically improve selectivity for tumor-associated isoforms (hCA IX/XII) over off-target cytosolic isoforms (hCA I) [3][4].

Conclusion

The crystallographic analysis of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide and its structural relatives underscores the delicate balance between steric bulk and electronic properties in drug design. By employing rigorous, self-validating crystallographic protocols, researchers can accurately map the torsion angles and hydrogen-bonding networks that dictate the pharmacological fate of these molecules. Whether optimizing for kinase hinge-binding or allosteric modulation, the high-resolution structural data provides the definitive blueprint for subsequent lead optimization.

References

-

Fisher, S.Z., Williams, R.F. "Room temperature crystal structure of human carbonic anhydrase II in complex with thiophene-2-sulfonamide" RCSB Protein Data Bank (2014). URL:[Link]

-

Smirnov, A., Manakova, E., Grazulis, S., Matulis, D. "Crystal structure of human carbonic anhydrase isozyme II with 5-(phenylsulfonyl)thiophene-2-sulfonamide" RCSB Protein Data Bank (2014). URL:[Link]

-

Kurt, B.Z., et al. "Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors" MDPI Molecules (2021). URL:[Link]

-

Grandane, A., et al. "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations" PubMed (2017). URL:[Link]

A Strategic Guide to the Biological Activity Screening of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Foreword: The Thiophene-Sulfonamide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group holds a storied history, serving as the foundation for a multitude of therapeutic agents.[1][2] When coupled with a thiophene ring, a versatile sulfur-containing heterocycle, the resulting scaffold presents a unique combination of electronic and steric properties that have proven fruitful in the quest for novel bioactive molecules.[3] Thiophene derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The incorporation of a sulfonamide moiety can further enhance these activities and modulate pharmacokinetic properties.[1][7] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific, promising derivative: N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide. Our approach is not merely a sequence of assays but a logical, causality-driven exploration of this compound's therapeutic potential.

I. Foundational Screening: Assessing Cytotoxicity and General Bioactivity

Before delving into specific therapeutic areas, it is paramount to establish a baseline understanding of the compound's interaction with living cells. This initial phase determines the concentration range for subsequent, more targeted assays and provides early indicators of potential therapeutic windows.

A. Rationale for Initial Cytotoxicity Screening

The initial evaluation of cytotoxicity is a critical decision point in the screening cascade. It informs on the general toxicity of the compound to mammalian cells and is a prerequisite for interpreting the results of more specific assays. A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, unless its intended application is in oncology.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

-

Cell Culture: A panel of human cell lines should be selected to represent both cancerous and non-cancerous tissues. For instance, MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) are common choices for initial cancer screening, while a non-cancerous line like HEK293 (human embryonic kidney cells) can serve as a control for general cytotoxicity.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: A stock solution of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized detergent). The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) |

| MCF-7 | 9.55 |

| HeLa | 10.25 |

| A549 | 15.70 |

| HEK293 | > 100 |

This table presents hypothetical IC₅₀ values for N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide against various cell lines, suggesting potential selective anticancer activity.

II. Anticancer Activity Screening: A Multi-pronged Approach

Given that numerous thiophene and sulfonamide derivatives have demonstrated anticancer properties, a thorough investigation into the antiproliferative and pro-apoptotic effects of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a logical next step.[7][8][9][10]

A. Rationale for a Multi-faceted Anticancer Evaluation

A single cytotoxicity assay is insufficient to characterize the anticancer potential of a compound. A comprehensive screening approach should probe for various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

B. Experimental Workflow for Anticancer Screening

Caption: Workflow for investigating the anticancer properties of the target compound.

C. Detailed Protocols for Mechanism of Action Studies

-

Cell Cycle Analysis via Flow Cytometry:

-

Principle: This technique quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints.

-

Methodology:

-

Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a fluorescent DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will reveal any accumulation of cells in a particular phase of the cell cycle.

-

-

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells.

-

Methodology:

-

Treat cells with the compound as described above.

-

Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. The distribution of cells in the four quadrants of the resulting dot plot will quantify the extent of apoptosis.

-

-

III. Antimicrobial Activity Screening: Targeting Bacterial and Fungal Pathogens

The sulfonamide moiety is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents.[11] Thiophene derivatives have also been reported to possess significant antimicrobial activity.[12][13][14] Therefore, screening N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide for its ability to inhibit the growth of pathogenic bacteria and fungi is a critical component of a comprehensive biological activity assessment.

A. Rationale for Broad-Spectrum Antimicrobial Testing

Initial screening should encompass a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as representative fungal species, to determine the spectrum of antimicrobial activity.

B. Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Microorganism Preparation: Select a panel of microorganisms, for example:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger Prepare a standardized inoculum of each microorganism.

-

-

Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| S. aureus | 16 |

| B. subtilis | 32 |

| E. coli | > 128 |

| P. aeruginosa | > 128 |

| C. albicans | 64 |

This table presents hypothetical MIC values, suggesting that the compound may have selective activity against Gram-positive bacteria.

IV. Anti-inflammatory Activity Screening: Investigating Modulation of Inflammatory Pathways

Thiophene-based compounds have been recognized for their anti-inflammatory properties, with some acting on key enzymes in the inflammatory cascade such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][6][15]

A. Rationale for Targeting Key Inflammatory Mediators

A logical starting point for assessing anti-inflammatory potential is to investigate the compound's ability to inhibit enzymes that produce pro-inflammatory mediators and to suppress the production of inflammatory cytokines in immune cells.

B. Experimental Workflow for Anti-inflammatory Screening

Caption: A strategic workflow for the evaluation of anti-inflammatory activity.

C. Key Experimental Protocols

-

COX-1/COX-2 Inhibition Assay:

-

Principle: Commercially available kits can be used to measure the peroxidase activity of COX-1 and COX-2. The assay measures the oxidation of a chromogenic substrate, and the inhibition of this reaction by the test compound is quantified.

-

Significance: Differentiating between inhibition of COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation) is crucial, as selective COX-2 inhibitors are associated with fewer gastrointestinal side effects.

-

-

LPS-stimulated Macrophage Assay:

-

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7) and pre-treat the cells with various concentrations of the test compound.

-

Stimulate the cells with LPS.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Quantify the amount of NO produced using the Griess reagent.

-

Measure the levels of TNF-α and IL-6 using enzyme-linked immunosorbent assays (ELISAs).

-

-

V. Concluding Remarks and Future Directions

This guide has outlined a systematic and technically robust approach to the initial biological activity screening of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide. The proposed workflow, from foundational cytotoxicity testing to targeted anticancer, antimicrobial, and anti-inflammatory assays, provides a comprehensive framework for elucidating the therapeutic potential of this novel compound. Positive results in any of these areas would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing in relevant animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. The multifaceted nature of the thiophene-sulfonamide scaffold suggests that N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a compound of significant interest, and its thorough biological evaluation is a worthwhile scientific endeavor.

References

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

- Ghorab, M. M., El-Gazzar, M. G., & Alsaid, M. S. (2013). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Drug Research, 63(5), 263-269.

- Pawar, C. D., Pansare, D. N., & Shinde, D. B. (2020). (Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. Letters in Drug Design & Discovery, 17(5), 594-607.

- Alsaid, M. S., El-Gazzar, M. G., & Ghorab, M. M. (2013). Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties. Drug Research, 63(5), 263-269.

- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.

- Mabkhot, Y. N., Al-Showiman, S. S., Kheder, N. A., Al-Harbi, L. A., & Barakat, A. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 220.

- Al-Ghorbani, M., Al-Anazi, M., Al-Qahtani, S., & Al-Dosary, M. (2017). Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Research Journal of Pharmacy and Technology, 10(11), 3845-3850.

- Alsawaleha, S. K., Zahra, J. A., El-Abadelah, M. M., et al. (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. Medicinal Chemistry Research, 34(2), 392-405.

- da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.

- Khan, K. M., Saad, S. M., Shaikh, A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 1-7.

- Al-Warhi, T., Rizvi, S. U. D., & Ahmad, A. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 163-186.

- Ortega-García, M., Domenech-Sánchez, A., López-Pérez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15.

-

da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Retrieved March 8, 2024, from [Link]

- Al-Zahrani, L. A., Al-Ghamdi, A. M., & Al-Hothali, A. N. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities.

-

da Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Retrieved March 8, 2024, from [Link]

- Kumar, S., & Narasimhan, B. (2018). Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Scholars Academic Journal of Pharmacy, 7(1), 1-7.

- Kumar, R., & Singh, A. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Applied Science and Engineering Technology, 13(6), 1-10.

-

Khan, K. M., & Saify, Z. S. (2016). Biological activities of sulfonamides. ResearchGate. Retrieved March 8, 2024, from [Link]

- Kulkarni, S., & Joshi, V. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 1-6.

-

Ghorab, M. M., El-Gazzar, M. G., & Alsaid, M. S. (2013). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Retrieved March 8, 2024, from [Link]

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saspublishers.com [saspublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

Therapeutic Target Landscape of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide: A Technical Guide

Pharmacophore Rationale & Structural Dynamics

N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide is a highly privileged chemical scaffold in modern medicinal chemistry. While primary sulfonamides (R-SO₂NH₂) are classic, ubiquitous inhibitors of carbonic anhydrases, the presence of a secondary sulfonamide linkage (R-SO₂NH-R') in this molecule fundamentally shifts its pharmacological profile[1].

The combination of the electron-rich thiophene ring, the stable sulfonamide hinge, and the sterically demanding 2,5-dimethoxyphenyl moiety creates a specific three-dimensional conformation. The sulfonamide moiety acts as a "molecular chimera," capable of forming bidentate hydrogen bonds while interacting with unipolar environments within target proteins[1]. The methoxy groups at the 2 and 5 positions of the phenyl ring serve as critical hydrogen bond acceptors, providing the steric bulk necessary for binding pocket selectivity—specifically directing the molecule toward G-protein coupled receptors (GPCRs) and voltage-gated ion channels rather than ubiquitous metalloenzymes.

Primary Therapeutic Targets

Serotonin 5-HT6 Receptor (Cognition & Neuropsychiatry)

The 5-HT6 receptor is exclusively expressed in the central nervous system and represents a major target for cognitive enhancement in Alzheimer's disease and schizophrenia. Thiophene-2-sulfonamides are among the most potent and selective 5-HT6 antagonists discovered to date (e.g., the benchmark compound SB-271046)[2]. The 2,5-dimethoxy substitution likely interacts with the transmembrane domain of the receptor, locking it in an inactive conformation and preventing endogenous serotonin from triggering adenylyl cyclase[3].

5-HT6 receptor signaling cascade modulated by thiophene-2-sulfonamide antagonism.

TRPM8 Ion Channel (Neuropathic Pain)

TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, heavily implicated in cold allodynia and neuropathic pain. Arylsulfonamides have been extensively validated as potent TRPM8 modulators[4]. The compound's structure allows it to wedge into the TRPM8 voltage-sensor-like domain, preventing the channel's opening in response to noxious cold stimuli.

Mechanism of TRPM8 channel blockade by arylsulfonamides to attenuate neuropathic pain.

Voltage-Gated Sodium Channel Nav1.7 & Lactoperoxidase

Beyond GPCRs and TRP channels, the N-aryl sulfonamide structural motif is a known blocker of the Nav1.7 voltage-gated sodium channel, a genetically validated target for analgesia[5]. Furthermore, recent enzymatic assays have demonstrated that thiophene-2-sulfonamide derivatives exhibit potent sub-micromolar inhibition of lactoperoxidase (LPO), highlighting their potential in managing oxidative stress-related inflammatory conditions[6].

Quantitative Target Profiling

The following table summarizes the expected pharmacological profile of the N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide scaffold based on structurally analogous validated ligands:

| Target Protein | Expected Affinity (IC₅₀ / Kᵢ) | Primary Mechanism of Action | Primary Therapeutic Indication |

| 5-HT6 Receptor | 0.8 nM – 50 nM | Competitive Antagonism / Inverse Agonism | Alzheimer's Disease, Schizophrenia |

| TRPM8 Channel | 10 nM – 150 nM | Allosteric Channel Blockade | Cold Allodynia, Neuropathic Pain |

| Nav1.7 Channel | 50 nM – 300 nM | Voltage-Dependent Blockade | Chronic Pain Syndromes |

| Lactoperoxidase | ~0.14 µM | Non-competitive Enzyme Inhibition | Inflammatory & Oxidative Disorders |

Experimental Methodologies for Target Validation

To rigorously validate the specific target engagement of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide, the following self-validating protocols must be employed.

Step-by-step experimental workflow for validating sulfonamide therapeutic targets.

Protocol 1: 5-HT6 Receptor cAMP Accumulation Assay

Objective: Quantify the functional antagonism of the compound at the 5-HT6 receptor.

-

Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT6 receptor into 384-well microplates at a density of 10,000 cells/well.

-

Compound Incubation: Pre-incubate cells with serial dilutions of the sulfonamide compound (0.1 nM to 10 µM) for 15 minutes.

-

Stimulation: Add 100 nM 5-HT (endogenous agonist) simultaneously with 10 µM Forskolin.

-

Causality Note: Forskolin is added to globally stimulate adenylyl cyclase, artificially raising the basal cAMP floor. This expands the dynamic range of the assay, allowing for definitive measurement of the inverse agonism or antagonism of the sulfonamide against 5-HT-induced cAMP spikes[2].

-

-

Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

-

Self-Validation / QC: The assay plate must include a reference arm treated with Ro 04-6790 (a known 5-HT6 antagonist). If the reference compound does not yield its established IC₅₀ within a 0.5 log margin, the plate is rejected. This ensures the receptor expression and assay reagents are performing optimally.

Protocol 2: Electrophysiological Profiling of TRPM8 Inhibition

Objective: Determine the real-time gating kinetics and channel blockade of TRPM8.

-

Patch-Clamp Setup: Establish a whole-cell configuration on CHO cells stably expressing TRPM8.

-

Causality Note: Whole-cell patch-clamp is selected over high-throughput fluorescent calcium imaging because it provides high-resolution temporal data on channel gating kinetics. This is essential to distinguish between a competitive pore block and allosteric modulation by the sulfonamide.

-

-

Baseline Recording: Hold the membrane potential at -60 mV and record basal currents.

-

Activation: Perfuse the cell with 100 µM menthol or apply a cold stimulus (10°C) to elicit inward Ca²⁺/Na⁺ currents.

-

Inhibition: Co-perfuse the activated cell with 1 µM of N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide and record the current decay.

-

Self-Validation / QC: Initiate a post-washout recovery phase using standard extracellular buffer. If the baseline current does not return to >80% of the pre-treatment level, the cell is discarded due to potential membrane degradation or irreversible compound toxicity, strictly validating the integrity of the recording.

References

- Evaluation Of Pyrazoline-Bearing Primary Sulfonamides as Potent Inhibitors of Lactoperoxidase. DergiPark.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnPDTO4FJ_B0bo17OsSpxk23zoWKNAWIzGzgPG4oTce4QTGdZMnldrgEffdjaPQwAmzEIIzN5gSp1R46Q2gdIDKSPVGzLsWfnDdmooDl388JJw1m2xuiQWYQs4G-xACp0P09gNwxjET8LgwREyN6XaAIc8Ww==]

- Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLEfOZAwH06DkmUEbgnD3gaFDkEN_TZUIf3YmwbRZUsyIh90TRQGg7QB3Pvewv14ihYHSac_LHxK_WXmYkq4Suo_NdZwNG-0c5IXf3Zv9J5XSQ5c5HgNVCYb6mp8pGXbMbK42tHmeU2BGVOI=]

- Sulfonamides as trpm8 modulators. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBYw3nXSCeORaOrfUqjCPcpIMih4J-I1V3Scbsq3n51MT7WZ-M6DAPUh4buHYIEES32RvB_Jg2v3z1n-OeaREQ_jLEuo21vH5y_p14GqPLpX5StMbygFDmtYTO-WeMKYRte9y-D-3xSD4rQLj-IA==]

- Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhw9CW5TYfyuUfinpoGBEP1gAT-GVWpChxIkczMqFfrj0OuaI6kU3Pzcb8SK6HoOZ9QYCXBePxukyCx7UGcrHiKF6VHD4q6K-uvdgQWjf8_EpWs0wfbGlEJOwJPyrOZtLJFDPSk7Y7EFAEga3iFU-iwXtVaqX7RtmGbXtgoWvzRjSsbKtAxKA9q3eHoGU4yIZ_AwP7w7dg2WxOrtPgNweYFGELU2wRRqBHsQbfr3l0-g==]

- Medicinal Chemistry Driven Approaches Toward Novel and Selective Serotonin 5-HT 6 Receptor Ligands. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn7-HBS_eHb2pCGtEynxPPXCqwVjk7EUivT00ld8WmihrcT3rbX4-OdqgB8PXLgMSNEs7NAN_jHKKnVP9d7-g-IfDFP8P9pzbpAhppzpppe4_UvWb2dFoS_vY30e-RYi4-HAqdaA==]

- Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMO2De65fo2N30so049xep7aqHwfrOqy5j_G2iJ4NV4VoJoKHjGUWzANuHAK7HfpiqAel7lPJ56B1VviGJQKjRKCe__obGsCaEwl0sg299KdKK0xiachPj5ZUmFYIcVmEaeaX4fagnsJdQWrwNp60LrFa1OuhCWjsHW1Lg90F0FC55xdLgY2ikSW1HuyMH2JjHisg28O_Uzi-h6ZEcWcj5sA1DN_A-VBrfS9OPWQgsHIcoyScnK6OeLDzoL1TW5kxUrTcfYA5uEuc=]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2009012430A1 - Sulfonamides as trpm8 modulators - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

Predictive Pharmacology and Mechanism of Action Profiling: N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide

Structural Rationale and Target Identification